molecular formula C26H37ClN2O4 B585842 (R)-Tamsulosin-d4 Hydrochloride CAS No. 1216413-74-9

(R)-Tamsulosin-d4 Hydrochloride

Cat. No. B585842
CAS RN: 1216413-74-9
M. Wt: 484.085
InChI Key: OEAFTRIDBHSJDC-GUZHUBCOSA-N
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Description

Tamsulosin is a medication used to treat symptomatic benign prostatic hyperplasia and to assist in the passage of kidney stones. It works by relaxing the muscles in the prostate and bladder neck, making it easier to urinate .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic chemistry reactions. For example, metformin, another hydrochloride medication, was initially synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR, and molecular modeling .


Chemical Reactions Analysis

The chemical reactions involving hydrochloride compounds can vary widely depending on the specific compound. For example, metformin hydrochloride is a peroral hypoglycemic agent of the biguanide class that suppresses gluconeogenesis, forms free fatty acids, and oxidizes fats .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques such as thermal analysis, powder X-ray diffraction (PXRD), and molecular modeling .

Mechanism of Action

The mechanism of action of tamsulosin involves the blocking of alpha-1 adrenergic receptors in the prostate, leading to muscle relaxation and improved urine flow .

Safety and Hazards

Like all medications, tamsulosin has potential side effects, including dizziness, abnormal ejaculation, and less commonly low blood pressure . Always consult a healthcare provider for information about a specific medication’s safety profile.

Future Directions

The future directions of research into hydrochloride medications could involve the development of new synthesis methods, the discovery of new therapeutic applications, and the improvement of existing formulations .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of (R)-Tamsulosin-d4 Hydrochloride involves the resolution of racemic Tamsulosin-d4 followed by reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Racemic Tamsulosin-d4", "Chiral resolving agent", "Hydrochloric acid", "Sodium hydroxide", "Solvents" ], "Reaction": [ "Resolution of racemic Tamsulosin-d4 using chiral resolving agent to obtain (R)-Tamsulosin-d4", "Dissolving (R)-Tamsulosin-d4 in hydrochloric acid", "Adding sodium hydroxide to adjust pH and precipitate (R)-Tamsulosin-d4 Hydrochloride", "Filtering and drying the product" ] }

CAS RN

1216413-74-9

Product Name

(R)-Tamsulosin-d4 Hydrochloride

Molecular Formula

C26H37ClN2O4

Molecular Weight

484.085

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride

InChI

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/i1D3,2D3,19D;

InChI Key

OEAFTRIDBHSJDC-GUZHUBCOSA-N

SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

synonyms

5-[(2R)-2-[[2-(-Ethoxyphenoxy)ethyl-d4]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride;  Flomax-d4;  Harnal-d4;  Omnic-d4;  Pradif-d4;  YM 12617-1-d4;  YM 617-d4;  Yutanal-d4

Origin of Product

United States

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